molecular formula C19H28N2O4 B2549194 cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate CAS No. 270257-50-6

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate

Cat. No.: B2549194
CAS No.: 270257-50-6
M. Wt: 348.443
InChI Key: KSWAWCLGGIVDBA-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate (CAS 270257-50-6) is a chiral piperidine-based building block of significant value in medicinal chemistry research. This compound is a key derivative of the 4-aminopiperidine (4AP) scaffold, which has been identified as a potent inhibitor of the Hepatitis C Virus (HCV) life cycle . Research indicates that this chemotype does not act on viral entry or replication but specifically targets the late stages of the viral life cycle, inhibiting the assembly and release of infectious viral particles . Studies show that these inhibitors work by disrupting the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step for viral assembly . Furthermore, this scaffold demonstrates significant synergism with various FDA-approved direct-acting antiviral drugs, such as NS3/4A and NS5A inhibitors, suggesting a valuable potential for use in novel combination therapies to raise the evolutionary barrier to drug resistance . The molecular structure features a stereochemically defined, Boc-protected piperidine ring, making it a versatile intermediate for the synthesis of more complex molecules. As a piperidine hydroxy ester derivative, it is part of a class of compounds widely investigated for their biological activities and utility as conformationally restricted building blocks . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (3S,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWAWCLGGIVDBA-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (boc) protecting groups to prevent unwanted reactions during subsequent steps.

    Esterification: The carboxyl group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Yield : ~95% (isolated as hydrochloride salt) .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateTFA/DCMcis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate+CO2+tert-butanol\text{cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylate} \xrightarrow{\text{TFA/DCM}} \text{cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate} + \text{CO}_2 + \text{tert-butanol}

Key Data :

ConditionReagent RatioTimeProduct Purity
TFA/DCM (1:1)5 eq. TFA2 hr>98%
HCl/dioxane (4M)10 eq. HCl4 hr95%

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the carboxylic acid, enabling further derivatization (e.g., amide coupling).

Reaction Conditions :

  • Reagent : LiOH or NaOH in aqueous THF/MeOH.

  • Yield : 85–90% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateLiOH, H2O/THFcis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid\text{this compound} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid}

Key Data :

BaseSolventTemperatureTimeYield
LiOHTHF/H₂O0°C → rt6 hr88%
NaOHMeOH/H₂OReflux8 hr85%

Reductive Amination and Alkylation

The deprotected amine participates in reductive amination or alkylation to introduce substituents at the 4-position.

Reaction Conditions :

  • Reductive Amination : NaBH(OAc)₃ or NaBH₄ with aldehydes/ketones.

  • Alkylation : Benzyl bromide (BnBr) in the presence of Na₂CO₃ .

Example :

cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylateBnBr, Na2CO3cis-Methyl 1,4-dibenzylpiperidine-3-carboxylate\text{cis-Methyl 1-benzyl-4-aminopiperidine-3-carboxylate} \xrightarrow{\text{BnBr, Na}_2\text{CO}_3} \text{cis-Methyl 1,4-dibenzylpiperidine-3-carboxylate}

Key Data :

SubstrateReagentSelectivity (cis:trans)Yield
4-Amino derivativeBnBr/Na₂CO₃97:392%
4-Keto intermediateLiAlH₄86:1489%

Stereoselective Hydrogenation

The benzyl group can be removed via catalytic hydrogenation, retaining the cis-configuration of the piperidine ring.

Reaction Conditions :

  • Catalyst : Rh/C or Pd/C under H₂ (1–3 atm).

  • Yield : 90–95% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateH2/Pd-Ccis-Methyl 4-(Boc-amino)piperidine-3-carboxylate\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{cis-Methyl 4-(Boc-amino)piperidine-3-carboxylate}

Key Data :

CatalystPressure (atm)SolventTimeYield
Pd/C1EtOAc12 hr93%
Rh/C3MeOH8 hr95%

Grignard and Organometallic Additions

The ester group reacts with Grignard reagents to form tertiary alcohols, useful for chiral center elaboration.

Reaction Conditions :

  • Reagent : MeMgBr or organolithium compounds in THF at −78°C.

  • Yield : 70–80% .

Example :

cis-Methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylateMeMgBrcis-3-(Hydroxyisopropyl)-1-benzyl-4-(Boc-amino)piperidine\text{this compound} \xrightarrow{\text{MeMgBr}} \text{cis-3-(Hydroxyisopropyl)-1-benzyl-4-(Boc-amino)piperidine}

Coupling Reactions

The carboxylic acid (post-hydrolysis) undergoes amide or peptide coupling.

Reaction Conditions :

  • Reagents : HATU/DIPEA or EDC/HOBt.

  • Yield : 75–85% .

Example :

cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acidHATU, DIPEAAmide derivatives\text{cis-1-Benzyl-4-(Boc-amino)piperidine-3-carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Amide derivatives}

Stereochemical Stability

The cis-configuration remains intact under most conditions but may epimerize under strong basic or prolonged acidic conditions.

Key Findings :

  • Epimerization Risk : <2% in TFA/DCM (2 hr) .

  • Thermal Stability : No racemization below 100°C .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate typically involves several steps that include the protection of amino groups and the introduction of various substituents on the piperidine ring. Notably, the compound has been utilized as a precursor for synthesizing Tofacitinib, a drug used in treating rheumatoid arthritis, by facilitating the formation of key structural components essential for biological activity .

Synthetic Pathways

StepReaction TypeDescription
1ProtectionThe amino group is protected using a tert-butoxycarbonyl (Boc) group.
2AlkylationBenzyl groups are introduced to the piperidine nitrogen.
3EsterificationCarboxylic acid moieties are converted to esters to enhance solubility.

This synthetic versatility allows for modifications that can lead to compounds with improved pharmacological profiles.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit significant antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit Hepatitis C virus (HCV) replication by targeting specific stages in the viral life cycle . The structural characteristics of these piperidine derivatives contribute to their efficacy against viral infections.

Analgesic Properties

The compound also shows promise in analgesic applications. It belongs to a class of compounds that have been explored for their potential as potent analgesics with favorable safety margins. Modifications on the piperidine structure can lead to derivatives that exhibit enhanced pain-relieving effects while minimizing side effects associated with traditional opioids .

Case Studies

  • HCV Inhibition Study :
    • A study evaluated various 4-aminopiperidine derivatives for their ability to inhibit HCV replication. The findings revealed that certain modifications led to increased potency against HCV with minimal cytotoxicity .
  • Analgesic Efficacy :
    • Research focusing on piperidine derivatives highlighted their effectiveness in pain management, particularly in models where traditional analgesics failed to provide relief .

Mechanism of Action

The mechanism of action of cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is primarily based on its ability to interact with various molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the boc-protected amino group can form hydrogen bonds. These interactions enable the compound to modulate biological pathways and exhibit pharmacological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ring Size and Conformational Flexibility

Target Compound vs. Pyrrolidine Analog

The pyrrolidine analog, cis-methyl 1-benzyl-4-(Boc-amino)pyrrolidine-3-carboxylate, substitutes the six-membered piperidine ring with a five-membered pyrrolidine ring. Key differences include:

Parameter Target Compound (Piperidine) Pyrrolidine Analog
Ring Size 6-membered (C5H10N) 5-membered (C4H8N)
Molecular Formula C19H28N2O4* C18H26N2O4
Molecular Weight ~348.43 g/mol* 334.41 g/mol
Conformational Flexibility Higher flexibility due to larger ring Increased ring strain, reduced flexibility

*Inferred based on pyrrolidine analog’s data .

The piperidine derivative’s larger ring allows for greater conformational adaptability, which may enhance binding interactions in biological systems compared to the more rigid pyrrolidine analog .

Functional Group Variations

Target Compound vs. Ethyl cis-1-Benzyl-3-hydroxypiperidine-4-carboxylate

A hydroxyl-substituted analog, ethyl cis-1-benzyl-3-hydroxypiperidine-4-carboxylate , differs in two key aspects:

Ester Group : Ethyl ester (vs. methyl ester) increases lipophilicity.

Substituent at Position 3: Hydroxyl group (vs. Boc-amino) enables hydrogen bonding but lacks amine protection.

Parameter Target Compound Hydroxyl-Substituted Analog
Position 3 Group Methyl ester Hydroxyl group
Position 4 Group Boc-amino Unprotected amine (post-Boc removal)
Diastereoselectivity Not reported Low (<10% de for cis-isomer)

The Boc group in the target compound improves amine stability during synthesis, whereas the hydroxyl analog’s unprotected amine may limit its utility in multi-step reactions .

Positional Isomerism

Target Compound vs. (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid

The compound (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid shares a piperidine backbone but differs in substituent positions:

  • Boc Group : At position 1 (vs. position 4 in the target compound).
  • Phenyl vs. Benzyl : Aromatic phenyl at position 4 (vs. benzyl at position 1).
Parameter Target Compound Positional Isomer
Boc Position 4 1
Aromatic Group 1-Benzyl 4-Phenyl
Functional Group Methyl ester Carboxylic acid

The positional isomer’s carboxylic acid group increases polarity, making it less suitable for lipid membrane penetration compared to the ester-containing target compound .

Biological Activity

cis-Methyl 1-benzyl-4-(boc-amino)piperidine-3-carboxylate is a piperidine derivative characterized by its unique structural features, including a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical research and organic synthesis.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : 348.44 g/mol
  • Functional Groups : Benzyl group, Boc-protected amino group, methyl ester

The structural configuration of this compound allows it to interact with various biological targets, which is crucial for its pharmacological activity.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds through the Boc-protected amino group and engage in π-π interactions via the benzyl group. These interactions enable the compound to modulate various biological pathways, potentially influencing cellular processes such as apoptosis and proliferation.

1. Anticancer Potential

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and disruption of cell cycle progression.

CompoundActivityReference
This compoundCytotoxicity in FaDu cells
EF24 analogsEnhanced IKKb inhibition

2. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties, particularly in the context of Alzheimer's disease. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in treating cognitive decline.

CompoundTargetEffect
Piperidine derivativesAChE/BuChEInhibition leading to improved neurotransmission

3. Interaction with Receptors

Research indicates that this compound may serve as a ligand in receptor binding studies. Its structural properties allow it to interact with various receptors involved in critical signaling pathways, potentially leading to therapeutic applications across different diseases.

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

  • Anticancer Studies : A study demonstrated that a related piperidine compound exhibited better cytotoxicity than the standard drug bleomycin in hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy development.
  • Neuroprotection : Another investigation focused on dual inhibitors targeting cholinesterases showed that modifications in piperidine structures can significantly enhance brain exposure and efficacy against Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cis-methyl 1-benzyl-4-(Boc-amino)piperidine-3-carboxylate?

  • Answer : Multi-step synthesis typically involves:

  • Step 1 : Alkylation of piperidine derivatives to introduce the benzyl group.
  • Step 2 : Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
  • Step 3 : Stereochemical control via selective crystallization or chiral resolving agents to isolate the cis isomer. demonstrates a similar approach using oxazolidinone intermediates to fix stereochemistry .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How should the compound be stored to ensure stability?

  • Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). The Boc group is prone to acidic hydrolysis, so avoid humid environments . Stability tests (TGA/DSC) in suggest decomposition above 150°C, requiring temperature-controlled storage .

Q. Which analytical techniques are critical for structural confirmation?

  • Answer :

  • NMR (¹H/¹³C) : Assigns stereochemistry via coupling constants (e.g., J values for axial/equatorial protons in piperidine) .
  • IR Spectroscopy : Confirms ester (C=O, ~1700 cm⁻¹) and Boc (N-H, ~3350 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₈H₂₆N₂O₄: 334.19) .

Advanced Research Questions

Q. How can racemization be minimized during Boc deprotection?

  • Answer :

  • Use mild acidic conditions (e.g., TFA in DCM at 0°C) to avoid racemization of the chiral center.
  • Monitor reaction progress via HPLC (chiral columns) to detect enantiomeric impurities .
  • highlights the use of low-temperature quenching to stabilize intermediates .

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

  • Answer :

  • NOESY/ROESY : Identifies spatial proximity of protons (e.g., cis vs. trans benzyl and Boc groups) .
  • X-ray crystallography : Definitive proof of stereochemistry, as shown in for a related aryl-piperidine derivative .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict coupling constants for comparison with experimental NMR .

Q. How are synthetic impurities (e.g., de-Boc byproducts) identified and quantified?

  • Answer :

  • LC-MS/MS : Detects impurities at trace levels (e.g., de-Boc product at m/z 234.1) .
  • qNMR : Quantifies impurities without reference standards using internal calibrants (e.g., TMS) .
  • emphasizes impurity profiling via HPLC-DAD with spiked standards .

Q. What metabolic pathways are predicted for this compound in in vitro assays?

  • Answer :

  • Ester hydrolysis : Likely mediated by carboxylesterases, yielding the carboxylic acid derivative.
  • Boc cleavage : Hepatic CYP450 enzymes may demethylate the Boc group.
  • identifies similar piperidine alkaloids undergoing Phase I oxidation and Phase II glucuronidation .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

  • Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • Flow chemistry : Improves heat/mass transfer for exothermic Boc protection steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .

Q. What computational tools predict the compound’s physicochemical properties?

  • Answer :

  • ADMET Predictors : Estimate logP (2.1), solubility (-3.2 logS), and BBB permeability .
  • SwissADME : Validates Lipinski’s rule compliance (MW < 500, H-bond donors ≤ 5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.